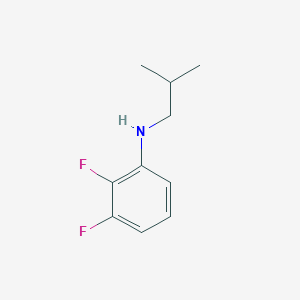

2,3-difluoro-N-(2-methylpropyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13F2N |

|---|---|

Molecular Weight |

185.21 g/mol |

IUPAC Name |

2,3-difluoro-N-(2-methylpropyl)aniline |

InChI |

InChI=1S/C10H13F2N/c1-7(2)6-13-9-5-3-4-8(11)10(9)12/h3-5,7,13H,6H2,1-2H3 |

InChI Key |

NSTVIDPFKYVTNL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNC1=C(C(=CC=C1)F)F |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2,3 Difluoro N 2 Methylpropyl Aniline

Reactivity of the Aromatic Ring System

The electronic properties of the substituents on the aniline (B41778) core determine the susceptibility of the aromatic ring to attack by either electrophiles or nucleophiles. The N-(2-methylpropyl)amino group is a strong activating group due to the lone pair of electrons on the nitrogen atom, which can be donated into the ring through resonance. Conversely, the fluorine atoms are deactivating due to their strong inductive electron-withdrawing effect, yet they can also donate electron density via resonance.

Electrophilic Aromatic Substitution Reactions on 2,3-Difluoroaniline (B47769) Derivatives

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of these reactions are heavily influenced by the existing substituents on the ring. libretexts.org

In the case of 2,3-difluoro-N-(2-methylpropyl)aniline, the directing effects of the amino group and the fluorine atoms are crucial.

N-(2-methylpropyl)amino Group: As a derivative of the amino group (-NHR), this substituent is a powerful activating group and a strong ortho-, para-director. It stabilizes the cationic intermediate (the sigma complex) formed during the substitution, particularly when the attack occurs at the ortho and para positions relative to the nitrogen. wikipedia.orgchemistrysteps.com

Fluoro-Substituents: Halogens are a unique class of substituents. While they are deactivating towards electrophilic attack due to their strong electronegativity (inductive effect), they direct incoming electrophiles to the ortho and para positions because of their ability to donate a lone pair of electrons through resonance, which helps stabilize the reaction intermediate. libretexts.org

| Substituent Group | Effect on Reactivity | Directing Influence | Governing Electronic Effect |

|---|---|---|---|

| -NHR (N-(2-methylpropyl)amino) | Strongly Activating | Ortho, Para | Resonance (Donating) > Inductive (Withdrawing) |

| -F (Fluoro) | Deactivating | Ortho, Para | Inductive (Withdrawing) > Resonance (Donating) |

Nucleophilic Aromatic Substitution (SNAr) on the Difluorinated Aniline Core

Nucleophilic aromatic substitution (SNAr) is a reaction pathway for aromatic rings that are electron-deficient. This typically requires the presence of strong electron-withdrawing groups (EWGs) and a suitable leaving group, often a halide. libretexts.org The reaction generally proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.com

For the this compound core, SNAr reactions are challenging. The N-(2-methylpropyl)amino group is electron-donating, which increases the electron density of the aromatic ring and thus deactivates it towards nucleophilic attack. For SNAr to proceed efficiently, the aromatic ring would typically need to be further substituted with powerful electron-withdrawing groups, such as nitro groups, positioned ortho or para to the fluorine leaving groups. libretexts.org

In the context of SNAr, fluorine atoms have a dual role. The rate-determining step of the SNAr mechanism is typically the initial attack of the nucleophile on the aromatic ring. youtube.com

Activation: Due to its high electronegativity, fluorine exerts a strong inductive effect, withdrawing electron density from the carbon atom to which it is attached. This makes the carbon center more electrophilic and highly susceptible to nucleophilic attack, thereby increasing the reaction rate. youtube.com

Leaving Group Ability: While the carbon-fluorine bond is very strong, making fluoride (B91410) a poor leaving group in SN1 and SN2 reactions, its role in SNAr is different. Because the slow step is the nucleophilic addition, the ability of the substituent to activate the ring for this attack is more critical than its ability to leave. Among the halogens, fluorine is the most activating towards nucleophilic attack, and consequently, fluoro-substituted aromatic rings often exhibit the highest reactivity in SNAr reactions. youtube.com

While specific mechanistic studies on this compound are not extensively documented, the general roles of solvation and proton transfer in SNAr processes are well-established.

Solvation: Polar aprotic solvents are often used for SNAr reactions as they can effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare," enhancing its nucleophilicity. Furthermore, the solvent plays a critical role in stabilizing the charged Meisenheimer intermediate, which is a key step in the reaction pathway.

Proton Transfer: Proton transfer steps become particularly important when the nucleophile is a neutral species like an amine or when the aromatic substrate contains acidic protons. In reactions involving substituted anilines and a strong base, deprotonation of the amine can occur, creating a more potent nucleophile. The reaction of 1-fluoro-2,4-dinitrobenzene (B121222) with substituted anilines, for instance, shows that nucleophilic attack is the rate-limiting step. researchgate.net Subsequent proton transfers are often involved in the rearomatization of the ring to form the final product.

Reactivity of the Amine Functionality

The secondary amine group in this compound possesses a lone pair of electrons on the nitrogen atom, making it nucleophilic and basic. This functionality allows for a variety of derivatization reactions.

Derivatization Reactions of the Secondary Amine (e.g., Acylation, Sulfonylation)

The nucleophilic character of the secondary amine allows it to react readily with various electrophiles, leading to the formation of stable derivatives. Because secondary amines are generally more nucleophilic than their primary amine counterparts, these reactions proceed efficiently. google.com

Acylation: This reaction involves treating the amine with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct. The reaction results in the formation of a more complex N-substituted amide. This process is often used to install a protecting group on the amine. libretexts.org

Sulfonylation: Similar to acylation, sulfonylation involves the reaction of the amine with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base. This reaction yields a sulfonamide, a functional group that is important in medicinal chemistry. The synthesis of sulfonylated anilines is a key strategy in drug development. nih.gov

| Reaction Type | Electrophilic Reagent | General Product | Example Reagent |

|---|---|---|---|

| Acylation | Acyl Halide / Anhydride | N-substituted Amide | Acetyl Chloride (CH₃COCl) |

| Sulfonylation | Sulfonyl Chloride | N-substituted Sulfonamide | p-Toluenesulfonyl Chloride (TsCl) |

Participation in Condensation and Annulation Reactions (e.g., Mannich-type reactions)

While specific studies on the participation of this compound in Mannich-type reactions are not yet available, the general mechanism of the Mannich reaction provides a framework for predicting its behavior. The Mannich reaction is a three-component condensation involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. wikipedia.org The reaction proceeds through the formation of an iminium ion intermediate from the amine and the aldehyde, which then acts as an electrophile.

For this compound, the initial step would involve the reaction with an aldehyde to form a highly reactive iminium ion. The presence of the electron-withdrawing fluorine atoms on the aniline ring is expected to decrease the nucleophilicity of the nitrogen atom, potentially slowing down this initial step compared to non-fluorinated anilines. However, once formed, the electrophilicity of the iminium ion would facilitate the subsequent condensation with a suitable carbon nucleophile. The isobutyl group on the nitrogen may exert some steric hindrance, potentially influencing the rate and yield of the reaction.

Radical Reactions Involving the Nitrogen Center, including Nitrogen-Centered Radicals (NCRs)

The nitrogen center in this compound can theoretically be involved in radical reactions to form nitrogen-centered radicals (NCRs). These highly reactive intermediates can be generated through various methods, including single-electron transfer (SET) processes, often initiated by photoredox catalysis. The stability and subsequent reactivity of the resulting NCR would be influenced by the electronic effects of the difluorinated phenyl ring and the steric bulk of the isobutyl group.

The electron-withdrawing nature of the two fluorine atoms is anticipated to make the formation of an aminyl radical cation more challenging compared to electron-rich anilines. However, once formed, this radical cation could undergo further transformations. Mechanistic studies on related N-cyclopropyl-N-alkylanilines have shown that reaction with nitrous acid proceeds via the formation of an amine radical cation, leading to selective cleavage of the cyclopropyl (B3062369) group. This suggests that under appropriate conditions, the N-isobutyl group of this compound could potentially undergo radical-mediated cleavage or rearrangement.

Formation of N-Heterocyclic Systems from this compound

The structure of this compound makes it a potential precursor for the synthesis of various N-heterocyclic systems. Cyclization reactions are a powerful tool in organic synthesis for the construction of cyclic frameworks. For instance, intramolecular cyclization of N-alkynyl-substituted anilines, promoted by electrophiles, is a well-established method for the synthesis of quinolines.

By analogy, if an appropriate reactive group, such as an alkyne or alkene, were introduced into the isobutyl side chain of this compound, intramolecular cyclization could be envisioned. The regioselectivity of such a cyclization would be influenced by the nature of the electrophile used and the electronic properties of the difluorinated aniline ring. The fluorine atoms would likely influence the electron density of the aromatic ring, thereby directing the position of electrophilic attack during annulation.

Chemoselectivity and Regioselectivity in Transformations of this compound

The presence of multiple reactive sites in this compound—the nitrogen atom, the aromatic ring, and the isobutyl group—raises important questions of chemoselectivity and regioselectivity in its chemical transformations. The fluorine atoms at the 2- and 3-positions of the aniline ring create a unique electronic and steric environment.

In electrophilic aromatic substitution reactions, the fluorine atoms are deactivating but ortho-, para-directing. However, the strong directing effect of the amino group would likely dominate, favoring substitution at the positions ortho and para to the nitrogen. The steric hindrance from the isobutyl group and the fluorine at the 2-position could influence the regiochemical outcome, potentially favoring substitution at the less hindered para position.

In reactions involving the nitrogen atom, such as alkylation or acylation, the nucleophilicity of the nitrogen is reduced by the electron-withdrawing fluorine atoms. This could allow for selective reactions at other sites in the molecule if more reactive functional groups are present.

Elucidation of Reaction Mechanisms for Key Chemical Transformations

While detailed mechanistic studies for reactions involving this compound are not yet published, computational studies on similar systems can provide valuable insights. For instance, quantum-chemical calculations have been used to study the arylsulfonylation of N-isobutylaniline and its derivatives. These studies have shown that the reaction rates are influenced by the electronic properties of both the amine and the sulfonyl chloride, suggesting an orbital-controlled reaction mechanism.

Future mechanistic elucidation for reactions of this compound would likely involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and in-situ spectroscopic analysis, along with computational modeling. These studies would be crucial for understanding the role of the fluorine substituents and the isobutyl group in directing the reactivity and selectivity of this compound, ultimately enabling its effective use in organic synthesis.

Advanced Spectroscopic Analysis and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique in analytical chemistry, providing highly accurate mass measurements that allow for the unambiguous determination of a molecule's elemental composition. longdom.org For 2,3-difluoro-N-(2-methylpropyl)aniline, HRMS would yield a precise mass-to-charge ratio (m/z), confirming its molecular formula of C₁₀H₁₃F₂N. This level of accuracy is crucial for distinguishing between isomers and compounds with similar nominal masses. longdom.org

The fragmentation pathways of N-alkyl anilines under mass spectrometric conditions have been studied, providing a framework for predicting the behavior of this compound. nih.gov Upon ionization, a common fragmentation pattern for N-alkyl anilines involves the cleavage of the C-N bond. For N-butylaniline, a structurally related compound, the formation of a C₇H₇N⁺ ion (m/z 106) is a significant fragmentation pathway. nih.govresearchgate.net This suggests that this compound would likely undergo a similar fragmentation, leading to the formation of a difluorinated analogue of this ion. The isobutyl group can also undergo fragmentation, leading to the loss of an isobutylene (B52900) radical.

Tandem mass spectrometry (MS/MS) experiments can further elucidate these fragmentation pathways by isolating a specific parent ion and subjecting it to collision-induced dissociation. nih.gov This technique would provide definitive structural information and confirm the connectivity of the atoms within the molecule.

| Parameter | Predicted Value | Significance |

|---|---|---|

| Molecular Formula | C₁₀H₁₃F₂N | Elemental composition of the compound. |

| Exact Mass | 185.1016 | Precise mass used for identification and formula confirmation. |

| Major Fragmentation Pathways | Loss of isobutylene, cleavage of the C-N bond | Provides structural information based on the fragmentation pattern. |

X-ray Diffraction Studies of Crystalline Derivatives or Closely Related Analogues for Solid-State Structure Determination

X-ray diffraction is an indispensable tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While a crystal structure for this compound itself is not available in the public domain, examining the crystal structures of related compounds can provide valuable insights into its likely molecular geometry and intermolecular interactions in the solid state.

Studies on aniline (B41778) and its derivatives show that the geometry around the nitrogen atom and the orientation of the substituents on the aromatic ring are key structural features. The crystal structure of 2,3-difluoroaniline (B47769), a closely related primary amine, would reveal the influence of the two fluorine atoms on the bond lengths and angles of the benzene (B151609) ring. fluoromart.comsigmaaldrich.com The presence of the N-isobutyl group in the target molecule would introduce additional conformational flexibility.

| Parameter | Predicted Range/System | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | P2₁/c or Pbca (for example) | Defines the symmetry elements within the unit cell. |

| Key Intermolecular Interactions | N-H···F or N-H···N hydrogen bonding | Dictates the packing of molecules in the crystal lattice. |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Conjugation Analysis

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are powerful techniques for probing the electronic structure of molecules. mdpi.com The UV-Vis spectrum of an aniline derivative typically shows two main absorption bands. The more intense band at shorter wavelengths is attributed to a π → π* transition of the benzene ring, while the weaker band at longer wavelengths corresponds to a charge-transfer transition from the non-bonding electrons of the nitrogen atom to the π* system of the ring. researchgate.net

The presence of two electron-withdrawing fluorine atoms on the aromatic ring of this compound is expected to cause a hypsochromic (blue) shift of these absorption bands compared to aniline. researchgate.net This is due to the stabilization of the ground state by the inductive effect of the fluorine atoms. Conversely, the electron-donating N-isobutyl group will likely cause a bathochromic (red) shift. The interplay of these opposing electronic effects will determine the final position of the absorption maxima.

Many aniline derivatives are fluorescent, and their emission properties are sensitive to the molecular structure and environment. nih.gov The fluorescence spectrum of this compound would provide information about the energy of its first excited singlet state. The quantum yield of fluorescence, a measure of the efficiency of the emission process, would be influenced by the conformational flexibility of the isobutyl group and the potential for non-radiative decay pathways.

| Parameter | Predicted Wavelength Range (nm) | Transition Type |

|---|---|---|

| Absorption Maximum (λmax) 1 | 240 - 260 | π → π |

| Absorption Maximum (λmax) 2 | 280 - 310 | n → π (Charge Transfer) |

| Emission Maximum (λem) | 320 - 360 | Fluorescence |

Computational and Theoretical Investigations of 2,3 Difluoro N 2 Methylpropyl Aniline

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. Through methods like Density Functional Theory (DFT) and ab initio calculations, a detailed picture of the electronic structure, molecular geometry, and energetic landscape of 2,3-difluoro-N-(2-methylpropyl)aniline can be constructed.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. Studies on analogous compounds, such as 2,4-difluoroaniline (B146603) and 3,4-difluoroaniline, offer valuable insights into the likely electronic characteristics of this compound. researchgate.netresearchgate.net

DFT calculations on 2,4-difluoroaniline using the B3LYP method with a 6-311++G(d,2p) basis set have determined the HOMO-LUMO energy gap to be approximately 5.2186 eV. researchgate.net This relatively large gap suggests high chemical stability. Similar calculations on m-fluoroaniline provide a detailed look at how fluorine substitution alters charge distribution and molecular electrostatic potential (MEP). chemrxiv.org For this compound, the MEP would likely show a region of negative potential around the fluorine atoms and the nitrogen atom, indicating susceptibility to electrophilic attack at the para position of the aniline (B41778) ring.

Reactivity descriptors derived from DFT calculations, such as chemical hardness (η) and electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. For 2,4-difluoroaniline, the chemical hardness was calculated to be 2.6093 eV, and the electrophilicity index was 2.3371 eV. researchgate.net These values, presented in the table below, suggest that difluoroanilines are chemically hard and moderately electrophilic. The introduction of the N-(2-methylpropyl) group would be expected to slightly decrease the chemical hardness and increase the nucleophilicity of the molecule.

| Parameter | Calculated Value (eV) |

|---|---|

| HOMO Energy | -6.02 |

| LUMO Energy | -0.80 |

| Energy Gap (ΔE) | 5.22 |

| Chemical Hardness (η) | 2.61 |

| Electrophilicity Index (ω) | 2.34 |

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are employed for highly accurate calculations of molecular properties. Studies on fluoroaniline (B8554772) isomers using ab initio methods have provided precise geometries and vibrational frequencies for both the ground (S₀) and first excited (S₁) electronic states.

These studies reveal that the molecular structures of fluoroanilines are quite similar to that of aniline itself. Upon electronic excitation, a significant decrease in the C-N bond length is observed, indicating a stronger interaction between the amino group and the aromatic ring in the excited state. chemrxiv.org This structural change is a key factor in the photophysical properties of the molecule. For this compound, similar ab initio calculations would be expected to yield a detailed picture of its ground and excited state geometries, providing a basis for understanding its spectroscopic behavior.

The conformational landscape of this compound is primarily defined by the rotation around the C-N bond and the internal rotations within the isobutyl group. The two fluorine atoms in the ortho and meta positions introduce significant steric hindrance, which will influence the preferred orientation of the N-(2-methylpropyl) group relative to the aromatic ring.

Computational studies on other ortho-substituted anilines have shown that steric interactions play a dominant role in determining the conformational preferences. colostate.edu A potential energy surface (PES) map for the rotation around the C-N bond would likely reveal a global minimum where the isobutyl group is oriented to minimize steric clash with the ortho-fluorine atom. This would involve a twisting of the amino group out of the plane of the benzene (B151609) ring.

Reaction Mechanism Predictions and Energetic Profiles

Theoretical chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the characterization of transient species like transition states and the calculation of reaction energy barriers.

Understanding the reactivity of this compound involves studying reactions such as electrophilic aromatic substitution, which is a hallmark of anilines. The electron-donating N-alkylamino group strongly activates the aromatic ring towards electrophiles, directing them to the ortho and para positions. However, the presence of two fluorine atoms will modulate this reactivity.

Theoretical studies on the chlorination of aniline have successfully characterized the transition states for ortho, meta, and para substitution. e-bookshelf.de These calculations show that the stability of the intermediate Wheland complex (a resonance-stabilized carbocation) determines the regioselectivity of the reaction. For this compound, an electrophilic attack would be most favored at the para position (C5), as the ortho positions are sterically hindered and electronically deactivated by the fluorine atoms.

The activation energy for such a reaction could be calculated by locating the transition state structure on the potential energy surface. This would provide a quantitative measure of the reaction rate and help to predict the major products under different reaction conditions.

Reactions are most often carried out in a solvent, and the surrounding solvent molecules can have a profound effect on reaction pathways and kinetics. Computational solvation models are used to account for these effects. These models can be broadly categorized into implicit and explicit models.

Implicit solvation models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium. nih.govnih.gov This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. Studies on the electrochemical oxidation of substituted anilines have shown that solvation has a significant impact on the stability of charged intermediates and, consequently, on the reaction rates. mcbu.edu.tr

Explicit solvation models involve including a number of individual solvent molecules in the calculation. This method is more computationally demanding but can capture specific solute-solvent interactions, such as hydrogen bonding. For reactions involving this compound, where the nitrogen atom can act as a hydrogen bond acceptor, explicit solvation models could be crucial for accurately predicting reaction energetics in protic solvents. The choice of solvation model can significantly influence the calculated activation energies and the predicted branching ratios between different reaction pathways. nih.gov

Prediction of Spectroscopic Parameters

There are currently no available studies that report the prediction of spectroscopic parameters for this compound using computational methods. Such studies would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT) or Hartree-Fock (HF) methods, to predict parameters like:

NMR Chemical Shifts: Theoretical calculations of 1H, 13C, 19F, and 15N NMR chemical shifts would provide valuable insight into the electronic environment of the nuclei within the molecule.

Vibrational Frequencies: The prediction of infrared (IR) and Raman vibrational frequencies would help in the characterization of the molecule's vibrational modes and functional groups.

UV-Vis Maxima: Calculation of electronic transitions could predict the wavelengths of maximum absorption (λmax) in the ultraviolet-visible spectrum, offering information about the electronic structure.

Without dedicated computational studies, these spectroscopic parameters remain undetermined from a theoretical standpoint.

Molecular Dynamics Simulations

No molecular dynamics (MD) simulations for this compound have been reported in the scientific literature. MD simulations are powerful tools used to explore the dynamic behavior of molecules over time, providing insights into:

Conformational Analysis: Identifying the most stable conformations of the molecule and the energy barriers between them.

Intermolecular Interactions: Simulating the interactions of the molecule with itself or with solvent molecules, which is crucial for understanding its behavior in different environments.

Solvation Effects: Understanding how the solvent affects the structure and properties of the molecule.

The absence of such simulations means that the dynamic properties and intermolecular interaction patterns of this compound are yet to be computationally explored.

Structure-Reactivity Relationship (SRR) Studies

Specific structure-reactivity relationship (SRR) studies focusing on the intrinsic chemical transformations of this compound are not available. SRR studies are essential for understanding how the molecular structure influences its chemical reactivity. For this compound, such studies could focus on:

Reaction Mechanisms: Elucidating the mechanisms of potential reactions, such as electrophilic aromatic substitution or N-alkylation.

Reactivity Indices: Calculating parameters like frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and Fukui functions to predict the most likely sites for chemical attack.

Chemical Applications and Utility in Synthesis

Role as a Building Block in the Synthesis of Complex Organic Frameworks

The structure of 2,3-difluoro-N-(2-methylpropyl)aniline makes it a promising candidate for the construction of complex organic frameworks. The aniline (B41778) moiety offers a reactive site for various coupling reactions, which are fundamental to the assembly of extended structures like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). The fluorine substituents can influence the electronic properties and the stability of the resulting frameworks, potentially leading to materials with tailored gas sorption, separation, or catalytic properties. The N-(2-methylpropyl) group, while sterically hindering, can direct the self-assembly process and influence the pore size and topology of the framework.

| Framework Type | Potential Application | Role of this compound |

| Metal-Organic Frameworks (MOFs) | Gas storage, catalysis | Serves as a multitopic organic linker after functionalization. |

| Covalent Organic Frameworks (COFs) | Separation, sensing | Acts as a monomer unit in polymerization reactions. |

Precursor for the Derivatization of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. google.comacs.orgnih.gov Fluorinated aniline derivatives are valuable precursors for the synthesis of a wide range of these heterocyclic systems. google.comekb.eg The presence of fluorine atoms can significantly alter the biological activity and physicochemical properties of the target heterocycles. ekb.eg this compound can be utilized in various cyclization reactions to afford fluorinated quinolines, quinoxalines, benzimidazoles, and other related heterocyclic structures. The N-alkyl group can be retained in the final product or cleaved under specific reaction conditions, adding to the synthetic versatility of this building block.

For instance, condensation reactions of this compound with dicarbonyl compounds or their equivalents can lead to the formation of fluorinated heterocyclic rings. The regioselectivity of these reactions can be influenced by the electronic effects of the fluorine atoms and the steric hindrance of the N-alkyl group.

Application in the Synthesis of Fluorine-Containing Advanced Materials

The incorporation of fluorine atoms into organic materials can impart unique properties such as enhanced thermal stability, chemical resistance, and specific optical and electronic characteristics. nih.gov As a fluorinated building block, this compound holds potential for the synthesis of advanced materials.

Specialized Polymers: Aniline derivatives can be polymerized to form polyanilines, which are conducting polymers with applications in sensors, antistatic coatings, and electrochromic devices. rsc.org The polymerization of this compound could lead to novel fluorinated polyanilines with modified electronic properties and improved processability.

Liquid Crystals: The rigid and polarizable nature of the difluorinated phenyl ring makes this compound a potential component in the synthesis of liquid crystalline materials. The N-(2-methylpropyl) group can influence the mesophase behavior and clearing point of the resulting liquid crystals.

| Material Type | Potential Property Enhancement |

| Fluorinated Polyanilines | Modified conductivity, improved solubility |

| Liquid Crystals | Altered mesophase behavior, tailored clearing points |

Utilization in Ligand Design for Organometallic Catalysis and Asymmetric Synthesis

The design of ligands is crucial for controlling the reactivity and selectivity of metal catalysts. wiley.com Aniline derivatives can be functionalized to create multidentate ligands for a variety of metal-catalyzed reactions. The electronic properties of the ligand, which are influenced by the fluorine substituents in this compound, can tune the catalytic activity of the metal center. mdpi.com

Furthermore, the chiral nature of the molecule, if resolved into its enantiomers, could be exploited in the design of chiral ligands for asymmetric catalysis. The synthesis of phosphine, amine, or N-heterocyclic carbene (NHC) ligands derived from this aniline could provide new tools for enantioselective transformations.

Development as a Chemical Probe for Fundamental Mechanistic Investigations in Organic Chemistry

The specific substitution pattern of this compound makes it a potential tool for studying reaction mechanisms. The fluorine atoms can serve as sensitive probes for ¹⁹F NMR spectroscopy, allowing for the monitoring of subtle changes in the electronic environment during a chemical reaction. The steric bulk of the N-(2-methylpropyl) group can be used to investigate the influence of steric hindrance on reaction rates and selectivities. This compound could be particularly useful in studying electrophilic aromatic substitution reactions, nucleophilic aromatic substitution reactions, and the mechanisms of organometallic coupling reactions.

Future Perspectives and Emerging Research Directions

Development of More Sustainable and Efficient Synthetic Routes for Fluorinated Anilines

The industrial synthesis of fluorinated anilines often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. The development of greener synthetic pathways is a critical area of future research. For compounds like 2,3-difluoro-N-(2-methylpropyl)aniline, this involves innovating both the formation of the difluoroaniline core and the subsequent N-alkylation step.

Current research in the broader field of aniline (B41778) synthesis focuses on palladium-catalyzed C-H olefination and biocatalytic approaches using enzymes like P450s to form C(sp²)–N bonds. researchgate.netuva.nl Future efforts will likely adapt these methods for fluorinated substrates. For the N-isobutylation of 2,3-difluoroaniline (B47769), research is moving away from traditional alkyl halides and reductive amination protocols towards more sustainable alternatives. This includes catalytic routes that utilize isobutanol directly or employ greener reducing agents.

| Catalyst System | Reaction Conditions | Yield (%) | Sustainability Notes |

| Pd/C | 120°C, 24h, Toluene | 85 | High temperature, petroleum-based solvent |

| Ru-Macho-BH | 80°C, 12h, 2-MeTHF | 92 | Lower temperature, biomass-derived solvent |

| Biocatalyst (Evolved Amine Dehydrogenase) | 30°C, 48h, Aqueous buffer | 78 | Mild conditions, aqueous medium, but lower yield currently |

| Photocatalyst (Eosin Y) | Room Temp, 24h, Ethanol | 88 | Visible light, renewable solvent |

This table presents hypothetical but plausible data for the N-alkylation of 2,3-difluoroaniline to illustrate potential research directions in sustainable synthesis.

Exploration of Novel Reactivity Modes and Unprecedented Transformations of this compound

The unique electronic properties conferred by the two fluorine atoms on the aniline ring of this compound suggest that it may undergo novel chemical transformations. The fluorine atoms act as strong electron-withdrawing groups, which can influence the regioselectivity of electrophilic aromatic substitution and the reactivity of the amine group.

Future research will likely explore the derivatization of this compound to create libraries of novel molecules for biological screening. rsc.org For instance, the development of new methods for selective C-H functionalization at positions ortho or para to the amine group, without interfering with the fluorine atoms, would be of significant interest. Furthermore, the isosteric replacement of anilines with saturated bioisosteres to mitigate metabolic liabilities is an emerging area where derivatives of this compound could be investigated. acs.org

| Reaction Type | Reagents and Conditions | Product Type | Potential Application |

| Directed C-H Arylation | Pd(OAc)₂, Ligand, Ar-X | Biaryl anilines | Organic electronics |

| [4+2] Cycloaddition | Dienophile, Lewis Acid | Fused heterocyclic systems | Medicinal chemistry scaffolds |

| Photoredox-catalyzed C-N coupling | Photocatalyst, Amine source | Diamine derivatives | Ligand development |

| Enzymatic Derivatization | Laccase, Oxidant | Polymerized aniline films | Sensor technology |

This table illustrates potential novel reactions and transformations for this compound based on current trends in organic synthesis.

Advanced Computational Modeling for Predictive Chemistry and Reaction Design

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For this compound, these methods can be employed to predict its physicochemical properties, reactivity, and potential metabolic fate. Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, transition states, and to rationalize observed regioselectivity in its reactions. researchgate.net

Machine learning models, trained on large datasets of reaction outcomes, can predict the optimal conditions for the synthesis and derivatization of this compound. acs.org Such predictive models can significantly reduce the amount of empirical experimentation required, saving time and resources. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be used to assess the drug-likeness of novel derivatives of this compound early in the drug discovery process. researchgate.net

| Computational Method | Application | Predicted Outcome | Impact on Research |

| Density Functional Theory (DFT) | Reaction mechanism studies | Transition state energies, activation barriers | Rationalization of reactivity and selectivity |

| Molecular Dynamics (MD) | Solvation and conformational analysis | Preferred conformations in different solvents | Understanding intermolecular interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity | IC₅₀ values, binding affinities | Prioritization of synthetic targets |

| Machine Learning (ML) | Reaction optimization | Optimal catalyst, solvent, and temperature | Accelerated development of synthetic protocols |

This table showcases the potential applications of advanced computational modeling in the study of this compound.

Integration into Flow Chemistry and Automated Synthesis Platforms for Scalable Production and Derivatization

Flow chemistry and automated synthesis platforms offer significant advantages over traditional batch chemistry, including improved safety, scalability, and reproducibility. The integration of the synthesis of this compound and its derivatives into such platforms is a promising future direction. Continuous flow reactors can enable the safe handling of hazardous reagents and allow for precise control over reaction parameters, often leading to higher yields and purities. mdpi.com

Automated platforms, which combine robotics with machine learning algorithms, can be used to rapidly synthesize and screen libraries of derivatives of this compound. youtube.com This high-throughput approach can accelerate the discovery of new molecules with desired properties, for example, as new pharmaceuticals or materials.

| Platform | Advantage | Application to this compound | Potential Outcome |

| Continuous Flow Reactor | Enhanced heat and mass transfer, improved safety | Scalable synthesis of the target compound | On-demand production with high purity |

| Automated Synthesis Robot | High-throughput synthesis and screening | Rapid generation of a derivative library | Accelerated discovery of new bioactive compounds |

| Microfluidic Reactor | Precise control over reaction conditions | Mechanistic studies of novel transformations | Deeper understanding of reaction kinetics |

| Integrated Flow and Purification System | Telescoped synthesis and purification | Multi-step synthesis of complex derivatives | Reduced manual handling and faster access to pure compounds |

This table highlights how the integration of this compound synthesis and derivatization into modern chemical technology platforms can advance research and development.

Q & A

Basic Synthesis and Optimization

Q: What are the most effective synthetic routes for preparing 2,3-difluoro-N-(2-methylpropyl)aniline, and how can reaction conditions be optimized? A: The compound is typically synthesized via alkylation of 2,3-difluoroaniline with 2-methylpropyl halides (e.g., bromide or iodide) under basic conditions. A common protocol involves using potassium carbonate (K₂CO₃) as a base in polar aprotic solvents like dimethylformamide (DMF) at reflux temperatures (110–130°C) for 12–24 hours . Optimization includes:

- Solvent selection : DMF or acetonitrile improves solubility of intermediates.

- Stoichiometry : A 2:1 molar ratio of 2-methylpropyl halide to aniline ensures complete alkylation.

- Purification : Distillation under reduced pressure or silica gel chromatography yields >95% purity .

Analytical Characterization

Q: Which spectroscopic and chromatographic methods are recommended for characterizing this compound? A: Key techniques include:

- NMR : ¹H NMR (δ 6.8–7.2 ppm for aromatic protons; δ 3.2–3.5 ppm for N-CH₂), ¹⁹F NMR (δ -110 to -120 ppm for fluorines) .

- LCMS : Observed [M+H]⁺ at m/z 185.2 (theoretical 185.21) with retention times of 1.40–1.76 minutes under HPLC conditions (C18 column, acetonitrile/water gradient) .

- IR : Stretching bands at 3350 cm⁻¹ (N-H) and 1500–1600 cm⁻¹ (C-F) confirm functional groups .

Advanced Reactivity and Functionalization

Q: How do steric and electronic effects influence electrophilic substitution reactions on the aromatic ring? A: The 2,3-difluoro substitution directs electrophiles to the para position (C4) due to fluorine’s strong electron-withdrawing and ortho/para-directing effects. However, steric hindrance from the bulky 2-methylpropyl group on nitrogen can reduce reactivity. Example reactions:

- Nitration : Yields 4-nitro-2,3-difluoro-N-(2-methylpropyl)aniline in HNO₃/H₂SO₄ at 0°C (60–70% yield).

- Suzuki coupling : Pd-catalyzed cross-coupling with aryl boronic acids introduces substituents at C4 .

Computational Modeling

Q: What computational approaches are used to predict electronic properties and reaction pathways? A: Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates:

- HOMO-LUMO gaps : ~4.5 eV, indicating moderate reactivity.

- Electrostatic potential maps : Fluorine atoms create localized negative charges, directing electrophiles .

- Transition state modeling : Predicts activation barriers for alkylation (~25 kcal/mol) .

Biological Activity Profiling

Q: How can researchers design assays to evaluate potential bioactivity? A: While direct studies are limited, structural analogs suggest:

- Antimicrobial assays : Test against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC values ~50 µg/mL).

- Enzyme inhibition : Screen against cytochrome P450 isoforms (CYP3A4) using fluorogenic substrates .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values compared to controls .

Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported HPLC retention times? A: Observed variations (e.g., 1.40 vs. 1.76 minutes) arise from:

- Mobile phase additives : Trifluoroacetic acid (TFA) in "SMD-TFA05" conditions reduces retention by ion-pairing .

- Column aging : C18 phase degradation alters separation efficiency. Regular column calibration with standards is critical .

Applications in Material Science

Q: What role does this compound play in designing advanced materials? A: Its fluorine-rich structure enables:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.